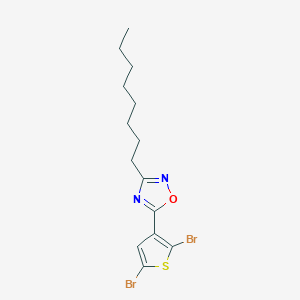![molecular formula C10H13ClFN B1455684 (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine CAS No. 709-87-5](/img/structure/B1455684.png)
(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine
Übersicht
Beschreibung
“(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine” is a chemical compound used in scientific research . It has a molecular weight of 238.13 and is often used in applications such as pharmaceutical development and chemical synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(4-fluorobenzyl)-N-methylethan-1-amine hydrochloride . The InChI code is 1S/C10H13ClFN.ClH/c1-13(7-6-11)8-9-2-4-10(12)5-3-9;/h2-5H,6-8H2,1H3;1H .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Derivatives
A study on the synthesis of new ketamine derivatives, including compounds with structural similarities to "(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine," highlighted the development of novel anesthetics. The synthesis involved multistep reactions, starting from fluorobenzonitrile and proceeding through several stages, including Grignard reaction and bromination, to obtain the target molecules. These derivatives, like fluoroketamine, showed promising anesthetic properties in preliminary animal tests, suggesting potential applications in medical anesthesia and pain management (Moghimi et al., 2014).
Chemotherapy Research
Nitrogen mustards, including compounds structurally related to "(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine," have been studied for their chemotherapeutic applications. Research focusing on mechlorethamine, a compound within the same class, discussed its mechanism of inducing DNA-DNA and DNA-protein cross-links, which are crucial for its antitumor effects. This study provided insights into the biochemical pathways through which such compounds exert their cytotoxicity, supporting their continued use in cancer treatment (Michaelson-Richie et al., 2011).
Material Science and Polymer Research
The synthesis and application of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes demonstrated the versatility of fluorophenyl-amine reactions. This research highlighted a method to precisely control cation functionality in polymers without side reactions, incorporating guanidinium groups directly into the phenyl rings. Such polymers have significant potential in fuel cell technologies, offering improved ionic conductivity and stability (Kim et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-13(7-6-11)8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHYGJBCOLTGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



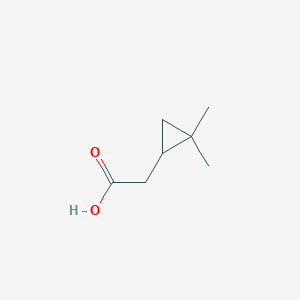
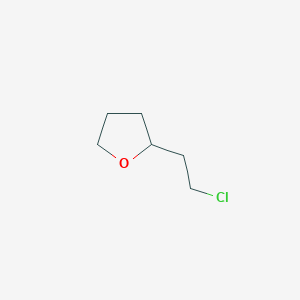
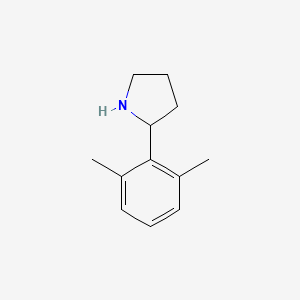
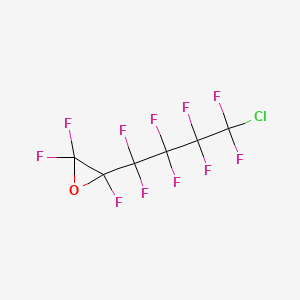
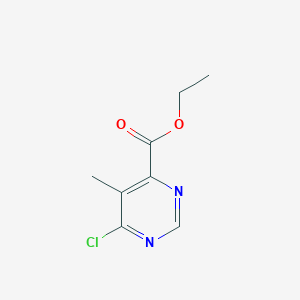
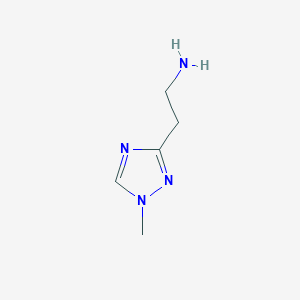
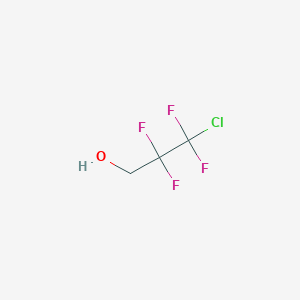
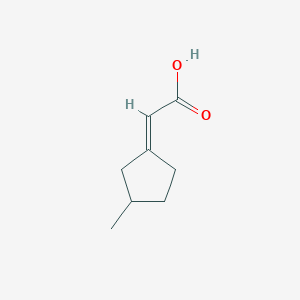
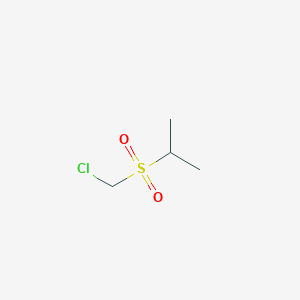
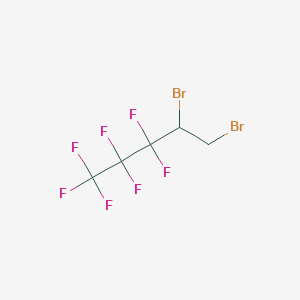
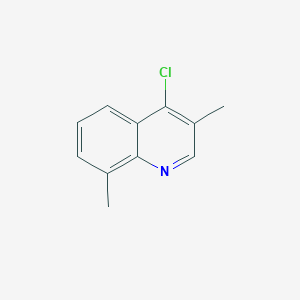
![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)
